molecular formula C23H26N4O3 B2645398 4-[(2H-1,3-benzodioxol-5-yl)(4-methylpiperazin-1-yl)methyl]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 1023519-27-8

4-[(2H-1,3-benzodioxol-5-yl)(4-methylpiperazin-1-yl)methyl]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B2645398
CAS No.: 1023519-27-8
M. Wt: 406.486
InChI Key: HNIVCONXPLZXGL-UHFFFAOYSA-N
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Description

4-[(2H-1,3-benzodioxol-5-yl)(4-methylpiperazin-1-yl)methyl]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzodioxole, piperazine, and pyrazolone moieties within a single molecule provides a rich platform for exploring diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2H-1,3-benzodioxol-5-yl)(4-methylpiperazin-1-yl)methyl]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step organic synthesis. One common approach starts with the preparation of the benzodioxole derivative, which is then coupled with a piperazine derivative under controlled conditions. The final step involves the formation of the pyrazolone ring through cyclization reactions. Specific reagents and catalysts, such as palladium or copper-based catalysts, are often employed to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The choice of solvents, temperature control, and reaction times are critical parameters that are finely tuned in industrial settings to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

4-[(2H-1,3-benzodioxol-5-yl)(4-methylpiperazin-1-yl)methyl]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols or amines.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .

Scientific Research Applications

4-[(2H-1,3-benzodioxol-5-yl)(4-methylpiperazin-1-yl)methyl]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(2H-1,3-benzodioxol-5-yl)(4-methylpiperazin-1-yl)methyl]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting an antimicrobial or anticancer effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[(2H-1,3-benzodioxol-5-yl)(4-methylpiperazin-1-yl)methyl]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrazolone ring, in particular, adds to its versatility and potential for diverse applications in scientific research and industry .

Properties

IUPAC Name

4-[1,3-benzodioxol-5-yl-(4-methylpiperazin-1-yl)methyl]-5-methyl-2-phenyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-16-21(23(28)27(24-16)18-6-4-3-5-7-18)22(26-12-10-25(2)11-13-26)17-8-9-19-20(14-17)30-15-29-19/h3-9,14,21-22H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIVCONXPLZXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1C(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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